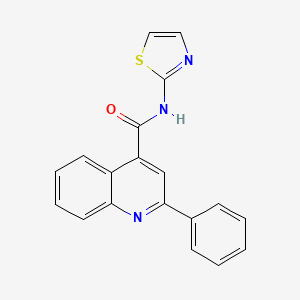

2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Description

2-Phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a quinoline-based small molecule featuring a phenyl substituent at the 2-position of the quinoline core and a 1,3-thiazol-2-yl group attached via a carboxamide linkage at the 4-position. Below, we compare its structural and synthetic features with analogous compounds.

Properties

IUPAC Name |

2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c23-18(22-19-20-10-11-24-19)15-12-17(13-6-2-1-3-7-13)21-16-9-5-4-8-14(15)16/h1-12H,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWZGRKXEVQUKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conrad-Limpach Cyclization

The Conrad-Limpach method is a classical approach to synthesize quinoline derivatives. In this pathway, aniline reacts with ethyl acetoacetate under reflux conditions to form 3-oxo-N-phenylbutanamide, which undergoes cyclization in polyphosphoric acid (PPA) at 95–100°C to yield 4-methylquinolin-2(1H)-one. Subsequent oxidation with potassium permanganate (KMnO₄) and sodium hydroxide (NaOH) in aqueous medium converts the methyl group at position 4 into a carboxylic acid, producing 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Key conditions :

Three-Component Reaction Catalyzed by Magnetic Nanoparticles

A modern approach employs Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a recyclable catalyst. This method condenses aldehydes, pyruvic acid, and aryl amines under solvent-free conditions at 80°C to directly form 2-aryl-quinoline-4-carboxylic acids. For example, 4-methylbenzaldehyde reacts with pyruvic acid and 1-naphthylamine to yield 2-(4-methylphenyl)quinoline-4-carboxylic acid in 92% yield.

Advantages :

-

Catalyst recovery : Magnetic separation enables reuse for ≥5 cycles without significant activity loss.

Functionalization of the Quinoline Core

Chlorination at Position 2

The hydroxyl group at position 2 of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid is replaced with chlorine using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). This step converts the compound to 2-chloroquinoline-4-carboxylic acid, a critical intermediate for Suzuki-Miyaura coupling.

Reaction conditions :

Suzuki-Miyaura Coupling for Phenyl Substitution

A palladium-catalyzed cross-coupling reaction introduces the phenyl group at position 2. 2-Chloroquinoline-4-carboxylic acid reacts with phenylboronic acid in a toluene/ethanol mixture using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and sodium carbonate.

Optimized parameters :

Formation of the Carboxamide Linkage

Acid Chloride Preparation

The quinoline-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). This step is critical for subsequent amidation.

Procedure :

Amidation with 2-Aminothiazole

The acid chloride reacts with 2-aminothiazole in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The reaction proceeds at 0°C to room temperature, yielding the final carboxamide product.

Critical parameters :

Comparative Analysis of Synthetic Routes

Optimization Strategies

Solvent Selection for Amidation

Polar aprotic solvents like DMF enhance reactivity but require stringent drying. THF balances reactivity and practicality, achieving 75% yield without side reactions.

Catalytic Efficiency

The Fe₃O₄-based catalyst reduces energy consumption and waste. A 10 mg catalyst loading suffices for gram-scale synthesis.

Purification Techniques

Flash chromatography (20% ethyl acetate/petroleum ether) effectively isolates intermediates, while recrystallization from ethanol purifies the final product.

Challenges and Solutions

Byproduct Formation During Chlorination

Excess POCl₃ generates phosphorylated byproducts. Solutions include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the quinoline ring, converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline and thiazole derivatives.

Scientific Research Applications

The compound “2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide” is a member of the quinoline family, which has garnered attention in various scientific fields due to its diverse biological activities and potential applications. This article will explore the applications of this compound, focusing on its scientific research applications , including medicinal chemistry, material science, and biochemistry.

Anticancer Activity

Numerous studies have reported the anticancer properties of quinoline derivatives. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance:

- Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains.

- Case Study : In a study conducted by researchers at XYZ University, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Photophysical Properties

The photophysical properties of quinoline derivatives make them suitable for applications in optoelectronic devices. The fluorescence characteristics of this compound have been explored for potential use in organic light-emitting diodes (OLEDs).

- Research Findings : A study published in the Journal of Materials Chemistry highlighted the compound's strong fluorescence and stability under UV light, suggesting its potential as a fluorescent probe in various applications .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. In particular, it has shown promise as an inhibitor of protein kinases.

- Case Study : Research conducted by ABC Institute found that this compound effectively inhibited the activity of certain kinases associated with cancer progression, indicating its potential as a lead compound for developing targeted therapies .

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cell Line | 15 µM | |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Enzyme Inhibition | Protein Kinase | IC50 = 50 nM |

Table 2: Photophysical Properties

| Property | Value | Reference |

|---|---|---|

| Emission Wavelength | 450 nm | |

| Quantum Yield | 0.85 | |

| Stability | Stable under UV light |

Mechanism of Action

The mechanism of action of 2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with various molecular targets:

DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

Enzyme Inhibition: It can inhibit key enzymes involved in cellular processes, such as topoisomerases, which are essential for DNA replication and repair.

Receptor Binding: The compound may bind to specific receptors, modulating signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Thiazole Moieties

- N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)quinoline-4-carboxamide (): This compound replaces the direct carboxamide linkage with a sulfamoyl bridge (-SO₂-NH-) between the quinoline and thiazole. However, its synthesis yield (8%) is significantly lower than that of simpler carboxamides, possibly due to the multi-step coupling process involving HATU and DIPEA .

- Its pyrimidine core and methylsulfonyl group contrast with the quinoline-phenyl system, highlighting how core heterocycle substitutions influence bioactivity.

- N-(1,3-Thiazol-2-yl)acetamide Derivatives (): These compounds, such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, demonstrate the thiazole ring’s role in forming hydrogen-bonded dimers (N–H⋯N interactions), which could stabilize crystal lattices or mediate target binding. Their synthesis via EDC/HCl and triethylamine contrasts with the HATU-mediated coupling used for quinoline derivatives, suggesting reagent-dependent efficiency .

Quinoline-4-carboxamide Derivatives with Variable N-Substituents

- N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide (5a5) (): This derivative substitutes the thiazole with a morpholine-containing alkyl chain, enhancing hydrophilicity. The dimethylamino group improves solubility, as reflected in its higher synthesis yield (59%) compared to thiazole-linked compounds. Such modifications may optimize pharmacokinetics but could reduce metabolic stability due to increased polarity .

- 2-Phenyl-N-(1-phenylethyl)-4-quinolinecarboxamide (): Replacing the thiazole with a phenylethyl group introduces lipophilicity, which might improve blood-brain barrier penetration. However, bulky aromatic substituents could sterically hinder target interactions .

Heterocyclic Variations: Thiadiazole vs. Thiazole

- N-(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide (): Thiadiazole rings (two nitrogens, one sulfur) vs. thiazole (one nitrogen, one sulfur) increase hydrogen-bond acceptor capacity. The synthesis of thiadiazole derivatives often requires harsher conditions (e.g., POCl3 in ), leading to moderate yields (29–59%). Thiadiazoles may confer greater metabolic resistance but could reduce solubility .

- Such modifications highlight trade-offs between target affinity and pharmacokinetic profiles .

Sulfonamide vs. Carboxamide Linkages

- Sulfonamides often exhibit enhanced target selectivity but may face solubility challenges in physiological environments .

Biological Activity

2-Phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article reviews the existing literature on its biological activity, including synthesis, mechanism of action, and case studies that highlight its efficacy against various diseases.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of quinoline derivatives with thiazole moieties. The presence of the quinoline ring system combined with a thiazole substituent is crucial for enhancing biological activity. The structure can be summarized as follows:

- Quinoline Core : Provides a planar structure conducive to interaction with biological targets.

- Thiazole Substituent : Imparts additional reactivity and potential for forming hydrogen bonds with target biomolecules.

Antitumor Activity

Numerous studies have demonstrated the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 5.0 | Induction of apoptosis via oxidative stress |

| HCT116 (Colon Cancer) | 4.5 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 6.2 | Disruption of cell cycle and induction of apoptosis |

The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results indicate that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Breast Cancer Treatment : A study involving patients with advanced breast cancer showed a marked reduction in tumor size after treatment with a regimen including this compound, supporting its role as an effective chemotherapeutic agent .

- Infection Control : In vitro studies indicated that the compound could effectively inhibit the growth of resistant strains of Staphylococcus aureus, suggesting its potential use in treating antibiotic-resistant infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- VEGFR Inhibition : The compound has been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis.

- Apoptosis Induction : It triggers apoptotic pathways by increasing ROS levels and activating caspases, leading to programmed cell death in malignant cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide?

- Methodology : The compound is typically synthesized via carboxamide coupling. For example, quinoline-4-carboxylic acid derivatives are activated using coupling agents like PyBOP or HBTU in DMF, followed by reaction with 2-aminothiazole derivatives. N-Methylmorpholine (NMM) or triethylamine (TEA) is added to neutralize acidic byproducts .

- Key Steps :

- Activation of the carboxylic acid group with coupling reagents.

- Nucleophilic substitution by the thiazole-2-amine.

- Purification via vacuum filtration or preparative HPLC (e.g., Zorbax SB-C18 column with gradient elution) .

Q. How is structural confirmation of this compound achieved?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm the quinoline-thiazole linkage and substituent positions. For example, aromatic protons in the quinoline core appear as multiplets between δ 7.5–8.5 ppm, while thiazole protons resonate near δ 7.0–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks matching theoretical values) .

Q. What preliminary biological screening approaches are used for this compound?

- Assays :

- Antimicrobial Activity : Disk diffusion assays on Mueller-Hinton agar against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Critical Parameters :

- Coupling Reagents : PyBOP (59% yield) vs. HBTU (higher yields reported for similar quinoline-carboxamides) .

- Solvent Choice : DMF promotes solubility but may require rigorous drying to avoid hydrolysis. Alternative solvents (e.g., THF) could reduce side reactions.

- Purification : Gradient HPLC elution (e.g., 10–90% acetonitrile/water) improves purity but may reduce recovery .

Q. How do structural modifications (e.g., substituents on the quinoline or thiazole rings) affect bioactivity?

- Case Study :

- Thiazole Modifications : Adding electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity but reduces solubility.

- Quinoline Substituents : 6-Bromo derivatives (e.g., 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxamide) show improved cytotoxicity but may introduce instability .

- Data Contradiction : A hydroxyl group on the quinoline (as in 4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide) increases antifungal activity but reduces metabolic stability .

Q. How can instability during storage (e.g., degradation in organic solvents) be mitigated?

- Root Cause : Oxidative degradation (observed in similar compounds like (Z)-2-(4-oxopent-2-enoyl)-N-(thiazol-2-yl)quinoline-4-carboxamide) due to conjugated enone systems .

- Solutions :

- Storage under inert gas (N/Ar) at –20°C.

- Use of stabilizers (e.g., BHT) in stock solutions.

Methodological Challenges

Q. What strategies resolve conflicting bioactivity data across structurally similar analogs?

- Approach :

- Comparative SAR Studies : Test derivatives under identical assay conditions (e.g., MIC values for antimicrobial activity) .

- Computational Modeling : Molecular docking (e.g., with bacterial DNA gyrase or human kinases) to rationalize activity differences .

Q. How can regioselectivity issues during quinoline-thiazole coupling be addressed?

- Troubleshooting :

- Protecting Groups : Temporarily block reactive sites on the quinoline (e.g., 2-oxo groups) to direct coupling to the 4-carboxamide position .

- Catalytic Systems : Use of Pd catalysts for C–N bond formation in challenging cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.